N,4-di(thiophen-2-yl)piperidine-1-carboxamide
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Overview
Description
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
Thiophene has a five-membered ring structure with the formula C4H4S . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors . Piperidine derivatives are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Scientific Research Applications
- Researchers have synthesized a novel fluorescent molecular hybrid by incorporating di(thiophen-2-yl) and pyrene-pyridine moieties . This compound selectively detects Fe³⁺ ions over other competitive metal ions (such as Al³⁺, Cu²⁺, and Zn²⁺). Its photophysical properties, including a binding constant and low detection limits, make it a potential chemosensor for Fe³⁺ ions.
- Some derivatives of this compound have demonstrated fungicidal activity against various plant pathogens. For instance, certain compounds showed good efficacy against cucumber downy mildew (Pseudoperonospora cubensis) and other fungal strains . Further exploration in this area could lead to novel antifungal agents.
- Structural modifications of piperidine derivatives, including those related to our compound, have been investigated for their cholinesterase inhibition properties . These compounds may have potential applications in treating neurodegenerative diseases.
- Thiophene-based analogs, including our compound, have fascinated scientists due to their potential as biologically active molecules . Their diverse effects make them interesting candidates for drug development.
- Piperidine derivatives have been explored for their insecticidal properties . Our compound’s structure may offer insights into designing effective insecticides or agrochemicals.
Fluorescent Sensing for Fe³⁺ Ions
Fungicidal Activity
Cholinesterase Inhibition
Biologically Active Compounds
Insecticides and Agrochemicals
Future Directions
properties
IUPAC Name |
N,4-dithiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c17-14(15-13-4-2-10-19-13)16-7-5-11(6-8-16)12-3-1-9-18-12/h1-4,9-11H,5-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBARKWFEWBYTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-di(thiophen-2-yl)piperidine-1-carboxamide |
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